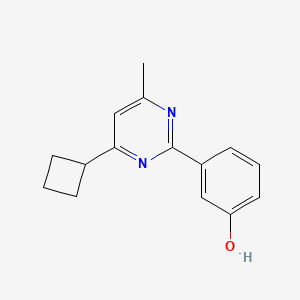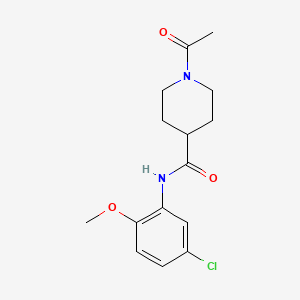
1-acetyl-N-(5-chloro-2-methoxyphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(5-chloro-2-methoxyphenyl)-4-piperidinecarboxamide, also known as ML352, is a small molecule compound that has been studied for its potential use as a therapeutic agent. This compound has shown promising results in scientific research, particularly in the area of cancer treatment. In
Wirkmechanismus
The mechanism of action of 1-acetyl-N-(5-chloro-2-methoxyphenyl)-4-piperidinecarboxamide involves the inhibition of a specific protein called HIF-1α, which is involved in the regulation of oxygen levels in cells. By inhibiting this protein, this compound can disrupt the ability of cancer cells to adapt to low oxygen levels, leading to their death. This mechanism of action has been shown to be effective in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in cancer cells. These include the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and disruption of the cell cycle. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-acetyl-N-(5-chloro-2-methoxyphenyl)-4-piperidinecarboxamide for lab experiments is its high purity and yield, which makes it a reliable and consistent option for scientific research. However, there are also some limitations to its use, such as its relatively low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
Zukünftige Richtungen
There are many potential future directions for research on 1-acetyl-N-(5-chloro-2-methoxyphenyl)-4-piperidinecarboxamide. One area of focus could be on optimizing its use in cancer treatment, such as through combination therapy with other drugs. Additionally, further research could explore its potential use in other areas, such as neuroprotection and inflammation. Finally, more studies could be conducted to investigate the safety and toxicity of this compound at different concentrations and in different cell types.
Synthesemethoden
The synthesis of 1-acetyl-N-(5-chloro-2-methoxyphenyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperidine to form the amide, which is then acetylated to form the final product. The synthesis of this compound has been optimized for high yield and purity, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(5-chloro-2-methoxyphenyl)-4-piperidinecarboxamide has been studied for its potential use as a therapeutic agent in cancer treatment. Specifically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. This compound has also been studied for its potential use in other areas, such as neuroprotection and inflammation.
Eigenschaften
IUPAC Name |
1-acetyl-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-10(19)18-7-5-11(6-8-18)15(20)17-13-9-12(16)3-4-14(13)21-2/h3-4,9,11H,5-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBNKASILDXOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

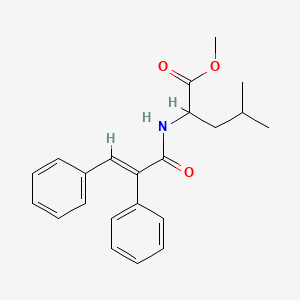
![1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)
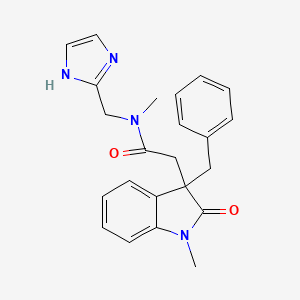
![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)
![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)
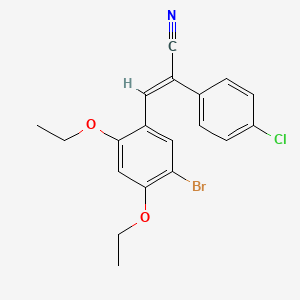
![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)

![7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)
![(3aS*,6aR*)-5-(4-fluorobenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365115.png)
![4-[(benzylsulfonyl)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5365123.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5365137.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5365140.png)
